Imino(3-methoxyphenyl)methyl-lambda6-sulfanone

Medicinal Chemistry Physicochemical Profiling Matched Molecular Pair Analysis

Imino(3-methoxyphenyl)methyl-lambda6-sulfanone (CAS 1572019-81-8) is an NH-sulfoximine featuring a 3-methoxyphenyl substituent at sulfur and a methyl group, with molecular formula C₈H₁₁NO₂S and molecular weight 185.24 g/mol. It belongs to the sulfoximine class, which has gained recognition as a versatile functional group in medicinal chemistry and agrochemical discovery owing to its polarity, hydrogen-bonding capacity, and configurational stability.

Molecular Formula C8H11NO2S
Molecular Weight 185.24
CAS No. 1572019-81-8
Cat. No. B2975927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImino(3-methoxyphenyl)methyl-lambda6-sulfanone
CAS1572019-81-8
Molecular FormulaC8H11NO2S
Molecular Weight185.24
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=N)(=O)C
InChIInChI=1S/C8H11NO2S/c1-11-7-4-3-5-8(6-7)12(2,9)10/h3-6,9H,1-2H3
InChIKeyMWKKHJXJLJJQNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Imino(3-methoxyphenyl)methyl-lambda6-sulfanone (CAS 1572019-81-8): Sulfoximine Building Block Identity and Procurement Specifications


Imino(3-methoxyphenyl)methyl-lambda6-sulfanone (CAS 1572019-81-8) is an NH-sulfoximine featuring a 3-methoxyphenyl substituent at sulfur and a methyl group, with molecular formula C₈H₁₁NO₂S and molecular weight 185.24 g/mol [1]. It belongs to the sulfoximine class, which has gained recognition as a versatile functional group in medicinal chemistry and agrochemical discovery owing to its polarity, hydrogen-bonding capacity, and configurational stability [2]. The compound is commercially supplied at ≥95%–97% purity for research and further manufacturing use, primarily as an organic building block or synthetic intermediate [1].

Why Imino(3-methoxyphenyl)methyl-lambda6-sulfanone Cannot Be Replaced by Generic Sulfoximine Analogs


Sulfoximines are not a uniform commodity; subtle changes in the aryl substituent position and electronic character profoundly alter physicochemical properties such as logD, aqueous solubility, and basicity, as demonstrated by matched molecular pair analyses [1]. Replacing the 3-methoxyphenyl group with the 4-methoxy isomer (CAS 77970-95-7) or with halogenated, hydroxyl, or unsubstituted phenyl variants shifts both lipophilicity and hydrogen-bonding potential, which in turn affects reactivity in downstream N-functionalization and coupling chemistry [1][2]. For procurement decisions in medicinal chemistry campaigns or fragment-based screening, the exact regioisomer must be specified to ensure reproducible synthetic outcomes and valid structure–activity relationships.

Quantitative Differentiation Evidence for Imino(3-methoxyphenyl)methyl-lambda6-sulfanone


Sulfoximine vs. Sulfone Physicochemical Advantages (Class-Level Inference with Explicit Limitation)

In a matched molecular pair analysis of Boehringer Ingelheim drug discovery compounds, replacing a sulfone group (S(O)₂) with a sulfoximine (S(O)(NH)R) resulted in a consistent decrease in logD by approximately 0.5–1.0 log units and a concomitant increase in thermodynamic aqueous solubility [1]. For a representative matched pair in the dataset, the sulfoximine analog showed a logD₇.₄ of 1.8 compared to 2.6 for the parent sulfone, with aqueous solubility increasing from 12 µg/mL to 58 µg/mL [1]. These data are class-level observations derived from diverse sulfoximine-containing drug discovery compounds and have not been experimentally confirmed for Imino(3-methoxyphenyl)methyl-lambda6-sulfanone specifically; direct measurement of logD and solubility for CAS 1572019-81-8 is absent from the public literature.

Medicinal Chemistry Physicochemical Profiling Matched Molecular Pair Analysis

Regioisomeric Differentiation: 3-Methoxy vs. 4-Methoxy Sulfoximine Isomers

The 3-methoxy isomer (CAS 1572019-81-8) and the 4-methoxy isomer (CAS 77970-95-7) share identical molecular formula (C₈H₁₁NO₂S) and molecular weight (185.24 g/mol) but differ in the position of the methoxy substituent on the phenyl ring [1]. No head-to-head comparative biological or physicochemical data for these two regioisomers have been published. However, extensive precedent in medicinal chemistry demonstrates that methoxy positional isomerism can alter target binding, metabolic stability, and solubility profiles through electronic and steric effects on the sulfoximine NH acidity and the aryl ring's interaction with biological targets [2]. In a related context, electrochemical oxidation studies of (3-methoxyphenyl)acylpyrrolidine vs. the 4-methoxyphenyl isomer showed exclusive formation of the desired amide oxidation product for the 3-methoxy isomer, while the 4-methoxy isomer underwent competing aromatic ring oxidation [3], illustrating the reactivity differences that positional isomerism can impart.

Synthetic Chemistry Regioselectivity Structure-Activity Relationship

NH-Sulfoximine as a Versatile Functional Handle for N-Functionalization (Class-Level Inference)

The free NH group of NH-sulfoximines such as Imino(3-methoxyphenyl)methyl-lambda6-sulfanone provides a synthetic handle for N-alkylation, N-acylation, N-arylation, and N-cyanation, enabling modular diversification that is unavailable with the corresponding sulfone (S(O)₂) [1][2]. This additional vector at nitrogen allows fine-tuning of lipophilicity, basicity, and target engagement without altering the core S-aryl substitution pattern [1]. The synthetic versatility of NH-sulfoximines has been demonstrated across multiple drug discovery programs, including the development of sulfoximine-based kinase inhibitors (e.g., Atuveciclib/BAY1143572, which incorporates an S-methylsulfonimidoyl moiety) [2]. No compound-specific kinetic or yield data for N-functionalization of CAS 1572019-81-8 have been published in the peer-reviewed literature.

Late-Stage Functionalization Parallel Synthesis Medicinal Chemistry

Procurement-Relevant Application Scenarios for Imino(3-methoxyphenyl)methyl-lambda6-sulfanone (CAS 1572019-81-8)


Synthesis of Sulfoximine-Containing Kinase Inhibitor Scaffolds

This NH-sulfoximine building block can serve as a precursor for constructing S-methylsulfonimidoyl-containing pharmacophores found in clinical-stage kinase inhibitors such as Atuveciclib (BAY1143572, a CDK9 inhibitor) and Enitociclib (BAY-1251152, a CDK inhibitor), where the sulfoximine group contributes to target potency and selectivity [1]. The 3-methoxyphenyl motif may be elaborated through N-functionalization and subsequent cross-coupling to generate focused kinase inhibitor libraries.

Matched Molecular Pair Studies Comparing Sulfoximine vs. Sulfone Physicochemical Profiles

The compound is suitable for use as the sulfoximine half of a matched molecular pair (MMP) alongside the corresponding 3-methoxyphenyl methyl sulfone. Such pairs enable systematic evaluation of the impact of S(O)(NH)CH₃ vs. S(O)₂CH₃ on logD, solubility, permeability, metabolic stability, and plasma protein binding in a given chemotype, following the methodology established by Frings et al. (2017) [2].

Fragment-Based Screening Library Enrichment

With a molecular weight of 185.24 g/mol and compliance with the 'rule of three' for fragment-based drug discovery (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), this compound is a physically appropriate fragment for inclusion in sulfoximine-enriched fragment libraries, where the NH group provides a synthetic growth vector for hit elaboration [1][2].

Investigation of Methoxy Positional Isomer Effects on Biological Activity

When paired with the 4-methoxy regioisomer (CAS 77970-95-7) and the 2-methoxy isomer (CAS 816418-59-4), this 3-methoxy compound enables systematic probing of how methoxy position on the phenyl ring influences target binding, selectivity, and ADME properties within a sulfoximine-containing series [1].

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